molecular formula C13H14N2O3S2 B2978600 Ethyl 4-amino-3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 689772-33-6

Ethyl 4-amino-3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No. B2978600
CAS RN: 689772-33-6
M. Wt: 310.39
InChI Key: GKKJCLSEGCQGOQ-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you mentioned often belong to the class of thiazoles, which are aromatic heterocyclic compounds that contain both sulfur and nitrogen in the ring . They are often used in the synthesis of various pharmaceuticals and organic materials due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray diffraction, which provides information about the arrangement of atoms in the crystal and the lengths and types of chemical bonds . Additionally, computational methods like Density Functional Theory (DFT) can be used to predict the geometric parameters of the molecule .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on the specific conditions and reactants. For example, protodeboronation of pinacol boronic esters has been reported in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques. For example, UV-Vis spectrophotometry can be used to analyze the transparency and cut-off wavelength of the compound . Thermodynamic properties like enthalpy, heat capacity, and entropy can also be calculated .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel compounds with structures similar to Ethyl 4-amino-3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate have been synthesized and evaluated for their biological activities. For instance, compounds exhibiting significant antibacterial and antifungal properties have been identified, highlighting the potential of these molecules in developing new antimicrobial agents (Raghavendra et al., 2016).

Anticancer Potential

  • Research has also focused on modifying the molecular structure of related compounds to enhance tumor selectivity and anti-proliferative activity. Some derivatives have shown pronounced activity against specific tumor cell types, such as leukemia/lymphoma and prostate cancer cells, with minimal effects on other cell lines. This selectivity is crucial for developing safer cancer treatments (Thomas et al., 2017).

Chemical Synthesis and Reactivity

  • The versatility in the chemical synthesis of related thiazole derivatives allows for the creation of a diverse range of compounds with potential for various applications. Studies have explored the reactivity of these compounds with different reagents to synthesize novel thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, expanding the chemical space for potential therapeutic agents (Sherif et al., 1993).

Antimicrobial and Antioxidant Studies

  • Some synthesized compounds have been evaluated for their antimicrobial and antioxidant properties. Specific derivatives have manifested profound antioxidant potential, indicating their usefulness in combating oxidative stress-related disorders (Basoğlu et al., 2013).

Novel Synthetic Routes and Antimicrobial Evaluation

  • Innovative synthetic methodologies have been developed for the preparation of thiazole and benzothiophene derivatives, which were subsequently assessed for their antimicrobial activities. Such studies contribute to the discovery of new antimicrobial agents with potential applications in treating infectious diseases (Mohareb et al., 2016).

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological target. For instance, some thiazole derivatives are known to have antimicrobial, anti-inflammatory, and antiviral activities .

properties

IUPAC Name

ethyl 4-amino-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-3-18-12(16)10-11(14)15(13(19)20-10)8-5-4-6-9(7-8)17-2/h4-7H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKJCLSEGCQGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

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